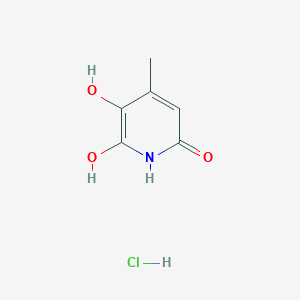
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is a chemical compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate typically involves the reaction of 4-methyl-2(1H)-pyridinone with appropriate reagents to introduce hydroxyl groups at the 3 and 6 positions. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
3,6-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-2(1H)-pyridinone: Similar structure but lacks the hydroxyl groups at the 3 and 6 positions.
Uniqueness
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H8ClNO3 |
|---|---|
Molekulargewicht |
177.58 g/mol |
IUPAC-Name |
5,6-dihydroxy-4-methyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-3-2-4(8)7-6(10)5(3)9;/h2,9H,1H3,(H2,7,8,10);1H |
InChI-Schlüssel |
VSSYIVRWSBQANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



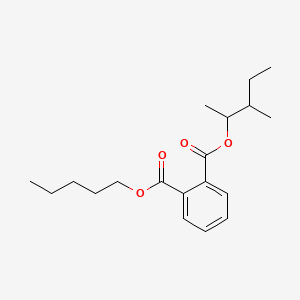
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
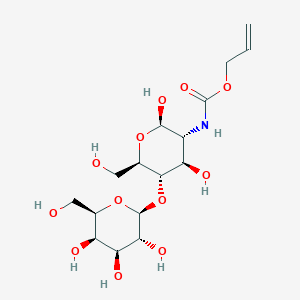
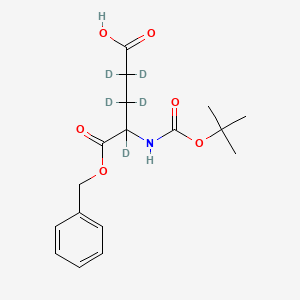
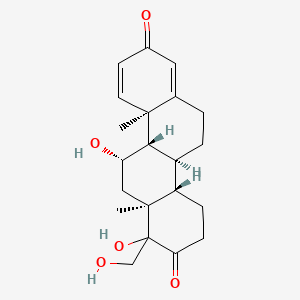
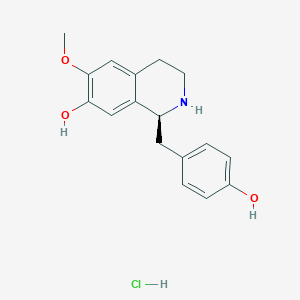
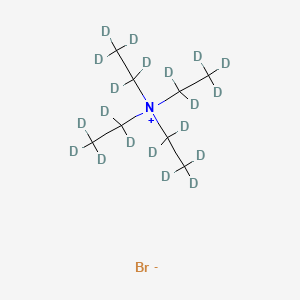
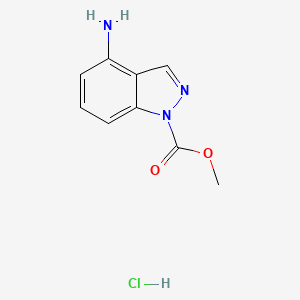

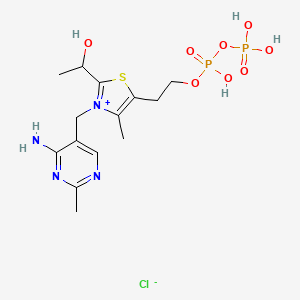
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
